molecular formula C19H21N3O2 B3406475 N-benzoyl-4-benzylpiperazine-1-carboxamide CAS No. 325703-22-8

N-benzoyl-4-benzylpiperazine-1-carboxamide

Cat. No.: B3406475
CAS No.: 325703-22-8
M. Wt: 323.4 g/mol
InChI Key: PNFVYNOFBMTGQL-UHFFFAOYSA-N
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Description

N-Benzoyl-4-benzylpiperazine-1-carboxamide is a piperazine-based compound featuring a benzoyl group at the N1 position and a benzyl substituent at the C4 position of the piperazine ring.

Properties

IUPAC Name

N-benzoyl-4-benzylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-18(17-9-5-2-6-10-17)20-19(24)22-13-11-21(12-14-22)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFVYNOFBMTGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-4-benzylpiperazine-1-carboxamide typically involves the reaction of 1-benzylpiperazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-4-benzylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzoyl-4-benzylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzoyl-4-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthesis: Most derivatives are synthesized via nucleophilic substitution or carboxamide coupling. Quinazolinone-containing compounds (e.g., A3, A6) require additional steps for quinazolinone ring formation .
  • Yields : Fluorinated and chlorinated phenyl derivatives (A3, A6) show moderate yields (45–57%), suggesting sensitivity to steric and electronic effects during synthesis .
Antiulcer Activity
  • Bulky substituents (e.g., trimethoxybenzyl) enhance activity but require balanced lipophilicity .
  • SAR Insight: Bulky amide moieties (e.g., pyrrolidinocarbonylmethyl) improve cytoprotection but may reduce metabolic stability .
Cerebral Vasodilation
  • 1-Benzyl-4-diphenylmethylpiperazines (e.g., KB-2796) : Electron-donating substituents (e.g., para-methoxy) increase electron density on the benzylic nitrogen, enhancing potency and prolonging action .
  • SAR Insight : Sterically small substituents at the diphenylmethyl para position optimize receptor interaction .
Enzyme Modulation
  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides : The trifluoromethyl group enhances metabolic resistance, while alkyl chains modulate multitarget activity (e.g., antimicrobial, anticancer) .

Physicochemical Properties

  • Melting Points: Quinazolinone derivatives (A3, A6) exhibit higher melting points (189–197°C) compared to non-aromatic analogues, likely due to enhanced crystallinity from planar quinazolinone rings .

Critical Analysis of Contradictions and Limitations

  • Substituent Effects : While bulky groups (e.g., trimethoxybenzyl) enhance antiulcer activity , they reduce cerebral vasodilation efficacy due to steric hindrance . This highlights the context-dependent nature of SAR.
  • Data Gaps: Limited data on the target compound’s synthesis and bioactivity necessitate extrapolation from analogues. For instance, its benzoyl group may confer greater metabolic stability than benzyl or acetylphenyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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